molecular formula C7H14ClNO2 B11821265 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride CAS No. 7143-24-0

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride

Cat. No.: B11821265
CAS No.: 7143-24-0
M. Wt: 179.64 g/mol
InChI Key: FTVCPSUUGSSLIL-UHFFFAOYSA-N
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Description

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of oxolanone, featuring an amino group and three methyl groups attached to the oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride typically involves the reaction of 3,5,5-trimethyloxolan-2-one with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxolanone derivatives.

Scientific Research Applications

Chemistry: 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce the oxolanone moiety into target compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of biochemical assays or as a probe to study enzyme-substrate interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials that require the incorporation of the oxolanone structure.

Mechanism of Action

The mechanism of action of 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the oxolanone ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 3-Amino-3,5,5-trimethyl-oxolan-2-one
  • 3-Amino-3,5,5-trimethyl-dihydrofuran-2-one

Comparison: Compared to its analogs, 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments or where enhanced solubility is required.

Properties

CAS No.

7143-24-0

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-amino-3,5,5-trimethyloxolan-2-one;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-6(2)4-7(3,8)5(9)10-6;/h4,8H2,1-3H3;1H

InChI Key

FTVCPSUUGSSLIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)(C)N)C.Cl

Origin of Product

United States

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